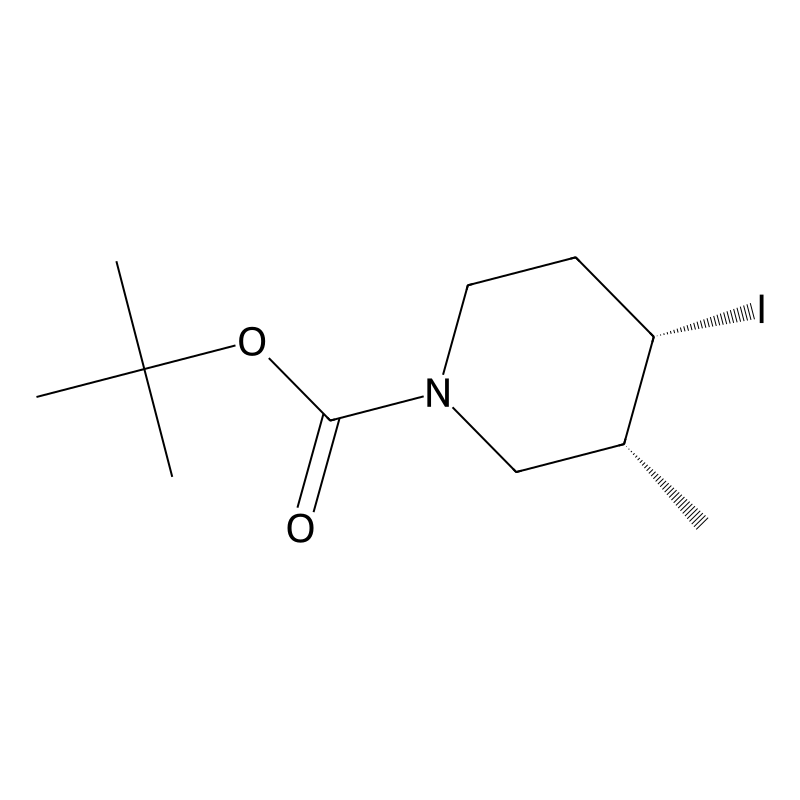

cis-4-Iodo-3-methyl-piperidine-1-carboxylic acid tert-butyl ester

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Cis-4-Iodo-3-methyl-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound characterized by its molecular formula and a molecular weight of 325.19 g/mol. It appears as a white solid and has notable properties such as a predicted density of approximately 1.45 g/cm³ and a boiling point around 327.8 °C . The compound is recognized for its structural features, including a piperidine ring with an iodine substituent at the 4-position and a tert-butyl ester at the carboxylic acid moiety.

- Substitution Reactions: The iodine atom can be substituted by nucleophiles such as amines or thiols, making it versatile for further functionalization.

- Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, allowing for modifications in its functional groups.

- Coupling Reactions: It can be utilized in coupling reactions like Suzuki-Miyaura coupling to create carbon-carbon bonds, which are essential in synthetic organic chemistry.

The synthesis of cis-4-Iodo-3-methyl-piperidine-1-carboxylic acid tert-butyl ester typically involves:

- Iodination of Piperidine Derivatives: This process can be achieved using iodine along with an oxidizing agent under controlled conditions to introduce the iodine substituent at the 4-position .

- Formation of the Ester: Following iodination, the carboxylic acid can be converted into the tert-butyl ester through reaction with tert-butanol in the presence of an acid catalyst.

Although specific industrial production methods are not widely documented, laboratory synthesis can be scaled for larger quantities by optimizing reaction conditions and utilizing suitable equipment.

Cis-4-Iodo-3-methyl-piperidine-1-carboxylic acid tert-butyl ester has several applications:

- In Organic Synthesis: It serves as an intermediate in synthesizing complex organic molecules and fine chemicals.

- In Biological Research: The compound is used to study biological pathways involving piperidine derivatives, aiding in understanding their mechanisms .

- In Industry: It may be employed as a building block for producing other chemical entities due to its unique reactivity profile .

Several compounds share structural similarities with cis-4-Iodo-3-methyl-piperidine-1-carboxylic acid tert-butyl ester. Here are some notable examples:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| Cis-4-Hydroxy-3-methyl-piperidine-1-carboxylic acid tert-butyl ester | Hydroxyl group instead of iodine at the 4-position | Lacks iodine, affecting reactivity and potential applications |

| 3-Methyl-piperidine-1-carboxylic acid tert-butyl ester | No substituent at the 4-position | Absence of iodine alters chemical behavior significantly |

Cis-4-Iodo-3-methyl-piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and enhances its utility in specific synthetic pathways compared to similar compounds lacking this feature .

The compound emerged from efforts to optimize piperidine-based scaffolds for drug discovery. Piperidine derivatives have been studied since the mid-20th century, with early work focusing on alkaloid synthesis. The introduction of iodine at the 4-position of the piperidine ring marked a strategic advancement, enabling Suzuki-Miyaura and Ullmann couplings to construct complex architectures. The tert-butyl ester group was later incorporated to improve solubility and reduce racemization during peptide couplings.

Significance in Organic and Medicinal Chemistry

This compound’s significance lies in its dual functionality:

- Iodine as a leaving group: Facilitates nucleophilic substitutions and transition metal-catalyzed cross-couplings.

- Steric protection: The tert-butyl group shields the carboxylate, enhancing stability under acidic conditions.

In medicinal chemistry, it serves as a precursor to neuroactive agents and kinase inhibitors. For example, reductive methylation of analogous piperidine esters has yielded compounds with opioid receptor affinity.

Role of Piperidine Derivatives in Modern Chemical Research

Piperidine cores are ubiquitous in pharmaceuticals, including antihistamines (e.g., fexofenadine) and antipsychotics (e.g., risperidone). The cis-4-iodo variant’s reactivity enables late-stage diversification, aligning with fragment-based drug design principles.